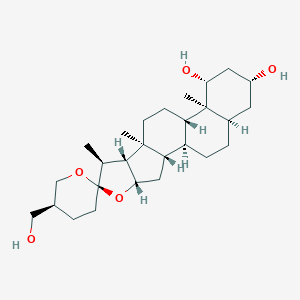

![molecular formula C5H8O3S B098572 1-甲基-6-氧杂-3-硫杂双环[3.1.0]己烷 3,3-二氧化物 CAS No. 18502-58-4](/img/structure/B98572.png)

1-甲基-6-氧杂-3-硫杂双环[3.1.0]己烷 3,3-二氧化物

描述

Synthesis Analysis

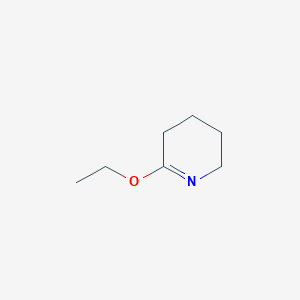

The synthesis of 1-aza-3-thiabicyclo[3.1.0]hexanes, which are structurally related to 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide, has been achieved through an intramolecular cyclization process. This process involves the preparation of 4-hydroxymethylthiazolidines from the reaction of L-cysteine methyl ester with appropriate aldehydes, followed by the reduction of the ester function . This method provides a convenient route to synthesize optically active 2-substituted and unsubstituted 1-aza-3-thiabicyclo[3.1.0]hexanes, which could be extrapolated to the synthesis of related compounds such as 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide.

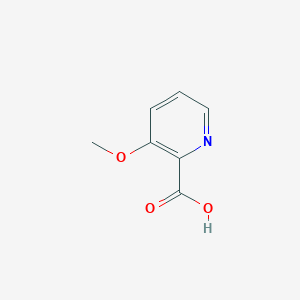

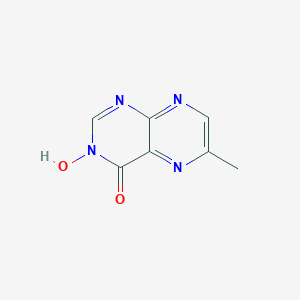

Molecular Structure Analysis

The molecular structure of related 1,3,4-thia(oxa)diazole-based compounds has been characterized using 1H NMR, 13C NMR, MS, and elemental analysis . The X-ray crystal structures of these compounds show a layered arrangement without short intermolecular interactions. Although the exact structure of 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is not provided, the analysis of similar compounds suggests that the presence of sulfur and oxygen atoms in the central heterocyclic rings could influence the molecular arrangement and properties.

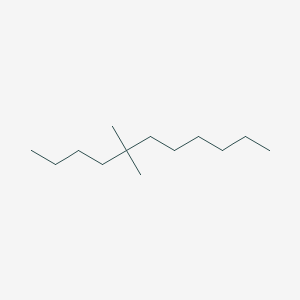

Chemical Reactions Analysis

The related 6-Thia-3,3-diphenyl-3-sila-(and 3-germa-)bicyclo[3.1.0]hexanes have been prepared from corresponding metallaoxiranes using triphenylphosphorus sulfide with trifluoroacetic acid as a solvent . These thiiranes are noted to be unstable compared to their oxirane counterparts, with a tendency to undergo partial desulfurization through thermal or chemical processes, leading to 1-metallacyclopent-3-enes. This suggests that 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide may also exhibit instability and could be a precursor to other functional compounds through desulfurization.

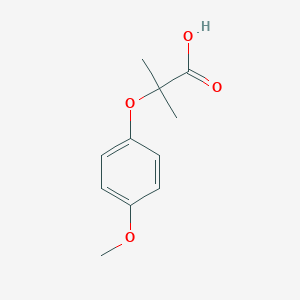

Physical and Chemical Properties Analysis

The physical properties of 1,3,4-thia(oxa)diazole-based compounds have been extensively studied, revealing that all compounds, except for two, exhibited various mesophases such as nematic, smectic C, and/or smectic A with wide temperature ranges and good thermal stability . The chemical properties include photo-luminescent behavior in CH2Cl2 solution, with emissions at wavelengths ranging from 371 to 425 nm and quantum yields between 0.25 and 0.83. The influence of sulfur and oxygen atoms on these properties was significant. By analogy, 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide may also possess unique mesomorphic and photo-luminescent properties, which would be valuable in material science applications.

科学研究应用

合成技术

简单的合成方法:Block 和 Naganathan (1993 年) 描述了一种相关化合物的合成方法,涉及将 3-环戊烯醇转化为 3-硫代乙酰氧基环戊烯,并通过后续步骤生成 S-氧化物和 S, S-二氧化物形式 (Block & Naganathan, 1993).

旋光活性合成:Takata 等人 (1985 年) 通过 4-羟甲基噻唑烷的分子内环化,完成了与本化合物密切相关的旋光活性 1-氮杂-3-硫杂双环[3.1.0]己烷的合成 (Takata 等人,1985 年).

光化学转化

- 区域选择性光解:Mouradzadegun 和 Pirelahi (2001 年) 研究了类似化合物 4-甲基-2,4,6-三苯基-4H-噻并吡喃-1,1-二氧化物在光解作用下的高区域选择性重排,表明了在光化学转化中的潜在应用 (Mouradzadegun & Pirelahi, 2001).

结构和构象分析

- 分子轨道研究:Okazaki 等人 (1988 年) 对包括 6-氧杂-和 6-硫杂双环[3.1.0]己烷在内的几种双环[3.1.0]己烷衍生物进行了从头算计算,以了解它们的几何形状和能量状态。这提供了对类似化合物物理和化学特性的见解 (Okazaki 等人,1988 年).

杂环环丙烯的研究

- 环丙[c]噻吩体系的方法:Anthony 等人 (1990 年) 使用杂环环丙烯探索了环丙[c]噻吩体系的方法,表明双环[3.1.0]己烷化合物在化学合成中的多功能性和潜在应用 (Anthony 等人,1990 年).

生物医学研究

- 代谢型谷氨酸受体激动剂:Kingston 等人 (1999 年) 探索了代谢型谷氨酸受体激动剂的神经保护特性,包括具有双环[3.1.0]己烷环系的化合物。这突出了在治疗神经退行性疾病中的潜在生物医学应用 (Kingston 等人,1999 年).

未来方向

属性

IUPAC Name |

1-methyl-6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-5-3-9(6,7)2-4(5)8-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKGOIYIAHKTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CS(=O)(=O)CC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302442 | |

| Record name | 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

CAS RN |

18502-58-4 | |

| Record name | NSC160589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC150995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

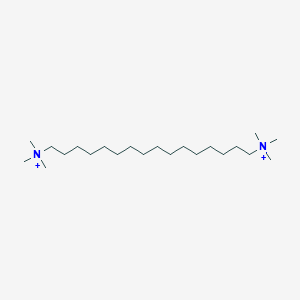

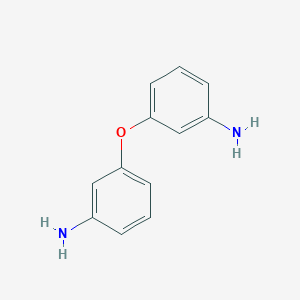

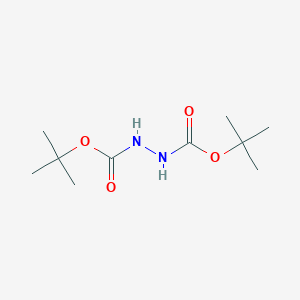

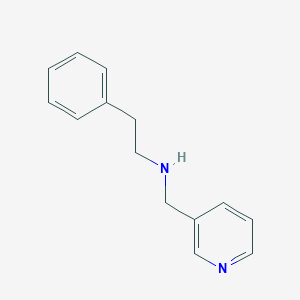

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。